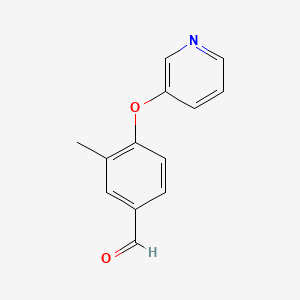
3-Methyl-4-(pyridin-3-yloxy)benzaldehyde
概要
説明
3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 g/mol . This compound is characterized by a benzaldehyde core substituted with a methyl group at the 3-position and a pyridin-3-yloxy group at the 4-position. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.
準備方法
The synthesis of 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde typically involves the reaction of 3-methyl-4-hydroxybenzaldehyde with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group is replaced by the pyridin-3-yloxy group.
化学反応の分析
3-Methyl-4-(pyridin-3-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 3-methyl-4-(pyridin-3-yloxy)benzoic acid, while reduction yields 3-methyl-4-(pyridin-3-yloxy)benzyl alcohol.
科学的研究の応用
3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function and activity .
類似化合物との比較
Similar compounds to 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde include:
4-(Pyridin-3-yl)benzaldehyde: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
3-Methyl-4-(pyridin-2-yloxy)benzaldehyde: The position of the pyridinyl group is different, which can influence the compound’s chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
生物活性
3-Methyl-4-(pyridin-3-yloxy)benzaldehyde, a compound with potential pharmacological properties, has garnered attention in recent research for its biological activity. This compound is characterized by a benzaldehyde moiety substituted with a pyridine and a methyl group, which may influence its interaction with biological systems.
- IUPAC Name : this compound
- CAS Number : 1250618-71-3
The biological activity of this compound is hypothesized to involve multiple mechanisms, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which can be crucial in various pathological conditions.
- Cellular Interaction : Its structure allows for potential interactions with cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
-
Anticancer Activity :
- Research indicates that derivatives of pyridine-containing compounds exhibit significant inhibitory effects on cancer cell lines. For instance, similar compounds have shown IC50 values in the micromolar range against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
- Antioxidant Properties :
- Neuroprotective Effects :
1. Anticancer Studies
A study focusing on the synthesis and biological evaluation of related compounds demonstrated that derivatives bearing a pyridine moiety showed promising anticancer activity. Notably, one compound exhibited IC50 values of 1.03 μM against A549 cells, indicating potent activity compared to standard treatments .
2. Antioxidant Activity Assessment
In another investigation, the antioxidant potential was measured using various assays, revealing that certain derivatives of pyridine-containing benzaldehydes could effectively scavenge free radicals and reduce oxidative stress markers in vitro .
Data Table: Biological Activity Summary
特性
IUPAC Name |
3-methyl-4-pyridin-3-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-7-11(9-15)4-5-13(10)16-12-3-2-6-14-8-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHZIVBIUFNSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















